

Spectroscopic Profile of Isosafrole Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Isosafrole glycol	
Cat. No.:	B12666540	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isosafrole glycol**, chemically known as 1-(1,3-benzodioxol-5-yl)propane-1,2-diol. The information presented herein is essential for the identification, characterization, and quantitative analysis of this compound in various research and development settings. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for these analytical techniques, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of **isosafrole glycol**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	- Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ¹³C NMR Spectroscopic Data



Chemical Shift (8	δ)	ppm
-------------------	----	-----

Assignment

Predicted data available, experimental data not found in search results

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)

Functional Group Assignment

Data not available in search results

Table 4: Mass Spectrometry (MS) Data

m/z Fragmentation

Data not available in search results

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation. The following are generalized protocols based on standard laboratory practices for the analysis of aromatic glycols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **isosafrole glycol**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

- Weigh approximately 5-10 mg of purified isosafrole glycol.
- Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the sample's solubility and the desired resolution of hydroxyl proton signals.



• Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Typically 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: Typically 0-200 ppm.
- · Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.



- Calibrate the chemical shift scale using the internal standard.
- Integrate the peaks in the ¹H NMR spectrum.
- Assign the peaks based on chemical shifts, coupling patterns, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **isosafrole glycol**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- Thin Film (for oils): If the sample is a viscous liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.
- KBr Pellet (for solids): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) and press into a transparent pellet.
- Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

Data Acquisition:

- Record a background spectrum of the empty sample compartment or the solvent.
- Place the prepared sample in the spectrometer.
- Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Data Analysis:

 Identify characteristic absorption bands for functional groups such as O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), and C-O.



Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of isosafrole glycol.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Protocol:

- Sample Preparation: Prepare a dilute solution of **isosafrole glycol** in a volatile organic solvent (e.g., methanol, dichloromethane).
- · GC Conditions:
 - Injector Temperature: 250 °C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: A typical range would be m/z 40-400.

Data Analysis:

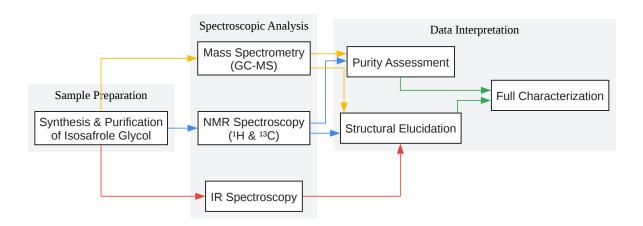
 Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the compound (196.20 g/mol for C₁₀H₁₂O₄).[1]



• Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide structural information. For example, the loss of a methyl group (CH₃, 15 Da) or a hydroxyl group (OH, 17 Da) are common fragmentation pathways for such molecules.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **isosafrole glycol**.



Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of **isosafrole glycol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [Spectroscopic Profile of Isosafrole Glycol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12666540#spectroscopic-data-nmr-ir-ms-of-isosafrole-glycol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com